5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole
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Overview
Description
5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group and a pyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-pyrazinecarboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazinyl moiety can be reduced to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, dihydropyrazine derivatives, and various substituted isoxazole derivatives .
Scientific Research Applications
5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the isoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Similar in structure but lacks the pyrazinyl moiety.
5-Amino-3-methylisoxazole: Similar but with different substitution patterns on the isoxazole ring.
Uniqueness
5-Amino-3-(3-methyl-2-pyrazinyl)isoxazole is unique due to the presence of both the amino group and the pyrazinyl moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-(3-methylpyrazin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N4O/c1-5-8(11-3-2-10-5)6-4-7(9)13-12-6/h2-4H,9H2,1H3 |
InChI Key |
MPNPSDLCHOFNDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C2=NOC(=C2)N |
Origin of Product |
United States |
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